1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NME and is a yellow crystalline solid with a molecular weight of 192.18 g/mol.
Wirkmechanismus
The mechanism of action of 1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone is not fully understood. However, studies have shown that it acts by inhibiting certain enzymes and pathways involved in the progression of diseases such as cancer and neurodegenerative disorders.
Biochemische Und Physiologische Effekte
Studies have shown that 1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone has significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce the production of reactive oxygen species, which are involved in the progression of various diseases. NME has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone in lab experiments include its low toxicity and high stability. However, its low solubility in water may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone. Some of these include:
1. Further studies on the mechanism of action of NME to better understand its potential applications in various fields of science.
2. Investigation of the potential use of NME in the treatment of other diseases such as diabetes and cardiovascular diseases.
3. Development of new synthesis methods for NME to improve its yield and purity.
4. Studies on the pharmacokinetics and pharmacodynamics of NME to determine its efficacy and safety in humans.
5. Investigation of the potential use of NME as a drug delivery system for other compounds.
Conclusion
In conclusion, 1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone is a chemical compound with significant potential applications in various fields of science. Its antimicrobial, antioxidant, and anti-inflammatory properties, as well as its potential use in the treatment of cancer and neurodegenerative disorders, make it a promising compound for future research. However, further studies are needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone involves the reaction between 2-methyl-3-nitro-2-butene and acetylacetone in the presence of a catalyst such as sodium ethoxide. The reaction yields NME as a yellow crystalline solid with a yield of 70-80%.
Wissenschaftliche Forschungsanwendungen
1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone has been extensively studied for its potential applications in various fields of science. It has been found to have significant antimicrobial, antioxidant, and anti-inflammatory properties. NME has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
176042-68-5 |
---|---|
Produktname |
1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone |
Molekularformel |
C8H12N2O3 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone |
InChI |
InChI=1S/C8H12N2O3/c1-7(11)9-5-3-2-4-8(9)6-10(12)13/h4H,2-3,5-6H2,1H3 |
InChI-Schlüssel |
HMLVBYKSYBLAGL-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCC=C1C[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)N1CCCC=C1C[N+](=O)[O-] |
Synonyme |
Pyridine, 1-acetyl-1,2,3,4-tetrahydro-6-(nitromethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.